methyl 5-methyl-1H-indole-6-carboxylate

Description

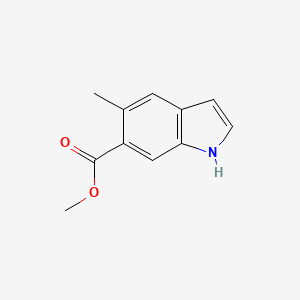

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-3-4-12-10(8)6-9(7)11(13)14-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFDJMZPCVKDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)OC)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 5-Methyl-1H-Indole-6-Carboxylic Acid

A common and direct approach to prepare methyl 5-methyl-1H-indole-6-carboxylate involves the esterification of the corresponding carboxylic acid.

Method Summary:

- Starting Material: 5-Methyl-1H-indole-6-carboxylic acid

- Reagents: Methanol and sulfuric acid (catalytic amount)

- Conditions: Stirring at 70 °C for 15 hours

- Work-up: Quenching with saturated sodium bicarbonate solution, extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel chromatography

- Yield: Approximately 91.9%

- Physical State: White solid

- Characterization: Confirmed by ^1H NMR and LCMS

$$

\text{5-Methyl-1H-indole-6-carboxylic acid} + \text{MeOH} \xrightarrow[\text{15 h}]{\text{H}2\text{SO}4, 70^\circ C} \text{this compound}

$$

- The reaction proceeds via acid-catalyzed Fischer esterification.

- The use of excess methanol and prolonged heating ensures complete conversion.

- Purification by column chromatography yields high purity product.

Selective Methylation of Methyl 1H-Indole-6-Carboxylate

Another preparation route involves methylation at the nitrogen (N-1) position of methyl indole-6-carboxylate to give the N-methyl derivative, which can be further functionalized.

Method Summary:

- Starting Material: Methyl 1H-indole-6-carboxylate

- Reagents: Sodium hydride (NaH) and methyl iodide (CH3I)

- Solvent: N,N-Dimethylformamide (DMF)

- Conditions: Cooling to 0 °C, stirring for 10 minutes, followed by addition of methyl iodide and stirring for 1 hour at room temperature

- Work-up: Dilution with saturated sodium bicarbonate, extraction with ethyl acetate, drying over magnesium sulfate, filtration, and concentration

- Purification: Column chromatography (0–50% ethyl acetate in cyclohexane)

- Yield: Approximately 47%

- Product: Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate (pale yellow oil)

$$

\text{Methyl 1H-indole-6-carboxylate} \xrightarrow[\text{1 h, RT}]{\text{NaH, CH}_3\text{I, DMF}} \text{Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate}

$$

- Sodium hydride deprotonates the indole nitrogen, enabling nucleophilic substitution with methyl iodide.

- The reaction is sensitive to moisture and requires anhydrous conditions.

- Moderate yield reflects possible side reactions or incomplete methylation.

Friedel-Crafts Acylation and Subsequent Functionalization

Functionalization at the 5-position can be achieved by Friedel-Crafts acylation of methyl indole-6-carboxylate derivatives, followed by reduction or methylation steps.

Alkylation via Brominated Intermediates

Advanced synthetic routes use brominated indole intermediates for alkylation at the 5-position or adjacent sites, followed by esterification.

Method Summary:

- Starting Material: Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (prepared from methyl indole-6-carboxylate)

- Reagents: Sodium hydride (NaH), tert-butyl bromoacetate or other alkyl halides

- Solvent: Dimethylformamide (DMF)

- Conditions: Stirring at room temperature for 1 hour, followed by addition of alkyl halide and further stirring

- Work-up: Extraction with ethyl acetate, washing, drying, and purification by flash chromatography

- Yields: Approximately 69–90% depending on the alkylating agent

$$

\text{Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate} \xrightarrow[\text{RT, 1-36 h}]{\text{NaH, Alkyl halide}} \text{Alkylated indole ester derivatives}

$$

- This method enables introduction of various alkyl groups at specific positions.

- The brominated intermediate is key for regioselective substitution.

- The ester group remains intact during alkylation.

Research Findings and Considerations

- The acid-catalyzed esterification method is straightforward and yields high purity product, suitable for large-scale synthesis.

- N-methylation using sodium hydride and methyl iodide is effective for introducing methyl groups on the nitrogen but may have moderate yields due to side reactions.

- Friedel-Crafts acylation provides regioselective functionalization at the 5-position, allowing subsequent conversion to methyl substituents, although it involves multiple steps.

- Use of brominated intermediates enables flexible alkylation strategies, expanding the scope of substituents introduced on the indole ring.

- Purification typically involves silica gel chromatography, and characterization is confirmed by ^1H NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Friedel-Crafts alkylation and acylation reactions often employ aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Indole-6-carboxylic acid derivatives.

Reduction: Indole-6-methanol derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Research

Methyl 5-methyl-1H-indole-6-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that it acts as an inhibitor of various cancer-related pathways, particularly through its interaction with tryptophan dioxygenase, which is implicated in tumor growth and metabolism .

2. Neurotoxin Inhibition

This compound has demonstrated effectiveness as an inhibitor of botulinum neurotoxin, which is critical for developing therapeutic agents against botulism and other neurotoxin-related diseases .

3. Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties, making it a candidate for developing new antibiotics against resistant bacterial strains .

4. Cannabinoid Receptor Ligands

It has been identified as a ligand for the CB2 cannabinoid receptor, suggesting its potential use in pain management and anti-inflammatory therapies .

5. Viral Inhibition

The compound has shown promise as an inhibitor of the hepatitis C virus NS5B polymerase, which is crucial for viral replication. This positions it as a potential antiviral agent .

Data Table of Applications

Case Studies

Case Study 1: Anticancer Properties

In a study examining various indole derivatives, this compound was found to significantly inhibit the proliferation of cancer cells in vitro. The mechanism was linked to the modulation of metabolic pathways involving tryptophan metabolism, leading to reduced tumor growth rates in animal models.

Case Study 2: Neurotoxin Research

Research conducted on the inhibitory effects of this compound on botulinum neurotoxin revealed that it effectively blocked the neurotoxin's binding to neuronal cells. This finding suggests potential therapeutic applications in preventing botulism.

Mechanism of Action

The mechanism of action of methyl 5-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of protein kinases by binding to the active site of the enzyme, thereby blocking its activity . The compound’s indole ring structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The position and nature of substituents on the indole ring significantly influence chemical reactivity, physical properties, and biological activity. Below is a comparative analysis of methyl 5-methyl-1H-indole-6-carboxylate with key analogs:

Physical and Chemical Properties

- Melting Points : Methoxy-substituted indoles (e.g., ethyl 5-methoxyindole-2-carboxylate) exhibit higher melting points (~192°C) due to hydrogen bonding , whereas methyl or chloro analogs may have lower melting points.

- Reactivity : The 6-carboxylate position in methyl 5-chloro-1H-indole-6-carboxylate facilitates hydrolysis under basic conditions , whereas 2-carboxylate derivatives (e.g., compound 14) are more resistant to hydrolysis .

Structural Similarity Analysis

Using Tanimoto similarity scores ():

- Methyl 6-chloro-1H-indole-5-carboxylate (Similarity: 0.93): Chloro at 6 vs. methyl at 5; positional differences alter electronic effects.

- Methyl 5-chloro-1H-indole-6-carboxylate (Similarity: 0.91): Direct analog with chloro replacing methyl, impacting polarity and reactivity.

Biological Activity

Methyl 5-methyl-1H-indole-6-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and industry, supported by relevant research findings.

1. Overview of Indole Derivatives

Indole derivatives, including this compound, are significant due to their ability to interact with various biological targets. They exhibit a wide range of pharmacological effects, such as antiviral, anticancer, anti-inflammatory, and antimicrobial activities. The structural features of these compounds often dictate their biological activity, making them valuable in drug discovery and development.

2.1 Target Interactions

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. These interactions can lead to modulation of cellular processes, including:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, altering the flux of biochemical reactions.

- Receptor Binding : Indole derivatives can bind to various receptors, influencing signaling pathways that regulate gene expression and cellular metabolism.

2.2 Biochemical Pathways

This compound affects several biochemical pathways:

- Antiviral Activity : It has demonstrated potential against viral infections by inhibiting viral replication mechanisms.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through modulation of cell signaling pathways .

- Antioxidant Effects : The compound exhibits antioxidant properties, which may protect cells from oxidative stress .

3.1 Case Studies

Several studies highlight the biological activities of this compound:

- A study demonstrated its efficacy as an anticancer agent by inducing apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

| Study | Biological Activity | Mechanism |

|---|---|---|

| Anticancer | Induction of apoptosis via caspase activation | |

| Antiviral | Inhibition of viral replication | |

| Antioxidant | Scavenging free radicals |

3.2 Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of indole derivatives has revealed that modifications at specific positions on the indole ring can enhance or diminish biological activity. For instance, substituents at the 5-position have been linked to increased potency against certain cancer cell lines .

4. Applications in Medicine and Industry

This compound serves multiple roles across various fields:

4.1 Pharmaceutical Development

The compound is a precursor for synthesizing novel therapeutic agents aimed at treating viral infections and cancers. Its ability to modulate key biological pathways makes it a candidate for further drug development .

4.2 Industrial Use

In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and agrochemicals due to its chemical properties and structural versatility.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for methyl 5-methyl-1H-indole-6-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted precursors or functionalization of indole scaffolds. For example, analogous indole derivatives (e.g., 7-methoxy-1H-indole-3-carboxylic acid) are synthesized using acetic acid-mediated condensation under reflux (3–5 hours) . Purification typically involves column chromatography with solvent systems like ethyl acetate/hexane, followed by recrystallization. Purity (>95%) is confirmed via HPLC or LC-MS, as seen in reagent catalogs for structurally similar compounds .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions and ester/indole moieties.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Cross-validation using these techniques minimizes misassignment risks, especially for regioisomers .

Q. How should researchers handle the absence of physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer : Extrapolate from structurally similar indoles (e.g., 1-methyl-1H-indole-6-carboxylic acid, mp 221–223°C ). For solubility, perform incremental solubility tests in DMSO, methanol, and aqueous buffers. Thermogravimetric analysis (TGA) can estimate decomposition points if melting data are unavailable .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. X-ray results) be resolved during characterization?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Use variable-temperature NMR to probe conformational changes. If X-ray data conflict with solution-phase NMR, computational methods (DFT) can model equilibrium geometries and compare with experimental data . For example, SHELXL refinement can detect disorder in crystal structures .

Q. What strategies are recommended for studying the stability of this compound under reactive conditions?

- Methodological Answer :

- For hydrolytic stability : Expose the compound to buffered solutions (pH 1–13) and monitor ester hydrolysis via LC-MS.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light sensitivity : Conduct accelerated degradation studies under UV/visible light with dark controls .

Document any unexpected byproducts (e.g., decarboxylation) and validate with tandem MS .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic/electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C3 of indole). Solvent effects are incorporated using implicit models (e.g., PCM). Validate predictions with experimental substituent-directed reactions (e.g., bromination at C3 vs. C5) .

Q. What experimental designs address gaps in toxicological data for novel indole derivatives?

- Methodological Answer : Prioritize in vitro assays:

- Cytotoxicity : MTT assays in HEK293 or HepG2 cells.

- Mutagenicity : Ames test with Salmonella strains.

If acute toxicity data are lacking, use Caenorhabditis elegans as a preliminary in vivo model. Cross-reference with structurally related compounds (e.g., 5-chloro-1H-indol-6-amine, which lacks carcinogenicity flags ) .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques for air-sensitive intermediates (e.g., indole Grignard reagents).

- Data Validation : Always cross-check spectral data with published analogs (e.g., 6-methoxy-1H-indole-3-carboxylic acid ).

- Ethical Compliance : Follow institutional guidelines for toxicity testing, particularly when handling reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.